7,7-Difluoro-5-azaspiro[2.5]octane
Description
7,7-Difluoro-5-azaspiro[2.5]octane is a spirocyclic compound featuring a nitrogen atom at the 5-position and two fluorine atoms at the 7,7-positions of the bicyclic framework. Its unique structure combines conformational rigidity (due to the spiro system) with electronic modulation from the fluorine substituents, making it a candidate for medicinal chemistry applications, particularly in drug discovery where bioisosteric replacements are critical .
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7,7-difluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(1-2-6)4-10-5-7/h10H,1-5H2 |
InChI Key |
FVHVGAUHBWGXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-5-azaspiro[2.5]octane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7,7-Difluoro-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Fluorine Position Isomers
- 1,1-Difluoro-5-azaspiro[2.5]octane HCl (): Structural Difference: Fluorines at the 1,1-positions instead of 7,6. Impact: The 1,1-difluoro substitution likely reduces steric hindrance compared to the 7,7-difluoro analog but may alter electronic effects. The molecular formula (C₇H₁₂ClF₂N vs. Physicochemical Properties: Molar mass = 183.63 g/mol; storage at 2–8°C indicates moderate stability .
- 7,7-Difluoro-5-azaspiro[2.4]heptane HCl (): Structural Difference: Smaller spiro system ([2.4]heptane vs. [2.5]octane). This may affect solubility and bioavailability in drug formulations .
Heteroatom-Substituted Analogs
- 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane HCl (): Structural Difference: Oxygen replaces a carbon in the 5-position (oxa vs. aza), and the spiro system is [3.4]octane. Impact: The oxygen atom introduces polarity, enhancing solubility in aqueous media. Physicochemical Properties: Molecular weight = 185.60 g/mol; purity = 98% .
4,4-Difluoro-6-azaspiro[2.5]octane HCl ():
- Structural Difference : Fluorines at the 4,4-positions and nitrogen at the 6-position.
- Impact : The shifted fluorine and nitrogen positions may affect dipole moments and hydrogen-bonding capacity. This compound’s commercial availability (230 €/100mg) suggests utility in medicinal chemistry workflows .
Functional Group Variations
- 4-Boc-7-oxo-4-azaspiro[2.5]octane ():
- Structural Difference : A Boc-protected amine and ketone group at the 7-position.
- Impact : The Boc group enhances stability during synthesis, while the ketone introduces electrophilicity, enabling further functionalization. This contrasts with the fluorine substituents in the target compound, which are inert but electronically deactivating .
Key Physicochemical and Functional Comparisons
Implications for Drug Design
- Bioisosteric Potential: Analogous to bicyclo[2.2.2]octane scaffolds (), spiro systems like this compound offer rigidity and mimicry of aromatic rings, improving metabolic stability compared to flat aromatic systems.
- Thermodynamic Properties : Structural variations (e.g., fluorine position, heteroatoms) correlate with entropy and acentric factors, as seen in octane isomer studies (). Smaller rings (e.g., [2.4]heptane) may reduce entropy due to increased strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
